Debrisoquin sulfate
Overview
Description
Debrisoquin sulfate is an adrenergic neuron-blocking drug similar in effects to guanethidine. It is noteworthy for being a substrate for a polymorphic cytochrome P-450 enzyme. Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs . This compound is primarily used for the treatment of moderate and severe hypertension, either alone or as an adjunct, and for the treatment of renal hypertension .
Mechanism of Action
Target of Action
Debrisoquin sulfate is an adrenergic neuron-blocking drug . Its primary target is the sympathetic neuroeffector junction, where it interferes with the release and distribution of norepinephrine . Norepinephrine is a neurotransmitter that plays a crucial role in the body’s fight-or-flight response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .
Mode of Action
This compound acts by inhibiting or interfering with the release and/or distribution of norepinephrine at the sympathetic neuroeffector junction . Instead of acting at the effector cell by inhibiting the association of norepinephrine with its receptors, it is taken up by norepinephrine transporters . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .
Biochemical Pathways
This compound is a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme, referred to as having a debrisoquin 4-hydroxylase polymorphism, are unable to properly metabolize this and many other clinically important drugs .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the polymorphic cytochrome P-450 enzyme . The ability to metabolize this compound and other drugs depends on the specific isoform of this enzyme present in an individual . This can impact the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The action of this compound results in a decrease in the release and distribution of norepinephrine . This can lead to a reduction in the body’s fight-or-flight response, making it useful for the treatment of moderate and severe hypertension, either alone or as an adjunct, and for the treatment of renal hypertension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s genetic makeup, specifically the presence of certain isoforms of the cytochrome P-450 enzyme . Other factors such as diet, age, sex, and concomitant medications can also impact the drug’s action .
Biochemical Analysis
Biochemical Properties
Debrisoquin sulfate interacts with the sympathetic neuroeffector junction, where it inhibits or interferes with the release and/or distribution of norepinephrine . It does not act at the effector cell by inhibiting the association of norepinephrine with its receptors . Instead, it is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles .
Cellular Effects
The primary cellular effect of this compound is the gradual depletion of norepinephrine stores in the nerve endings . This occurs as a result of this compound replacing norepinephrine in the transmitter vesicles .
Molecular Mechanism
The molecular mechanism of this compound involves its action at the sympathetic neuroeffector junction . It inhibits or interferes with the release and/or distribution of norepinephrine . It does not inhibit the association of norepinephrine with its receptors at the effector cell . Instead, it is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles .
Metabolic Pathways
This compound is a substrate for a polymorphic cytochrome P-450 enzyme . Individuals with certain isoforms of this enzyme are unable to properly metabolize this compound and many other clinically important drugs .
Transport and Distribution
This compound is taken up by norepinephrine transporters . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of debrisoquin sulfate involves the reaction of 3,4-dihydroisoquinoline with cyanamide under acidic conditions to form the carboximidamide derivative. This intermediate is then treated with sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Debrisoquin sulfate undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves 4-hydroxylation by cytochrome P-450 enzymes.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P-450 enzymes and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) are often employed.
Major Products Formed
Oxidation: The major product is 4-hydroxydebrisoquine.
Reduction: Reduced derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Debrisoquin sulfate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Guanethidine: Similar in its adrenergic neuron-blocking effects.
Guanoxan: Shares the guanidine part of the molecule with debrisoquin sulfate.
Guanadrel: Another compound with a similar mechanism of action.
Uniqueness
This compound is unique due to its role as a substrate for a polymorphic cytochrome P-450 enzyme, making it valuable for studying genetic polymorphisms in drug metabolism . This property distinguishes it from other similar compounds and highlights its importance in personalized medicine .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.H2O4S/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYNLIRHKQCPNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581-88-4 | |
Record name | Debrisoquine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DEBRISOQUIN SULFATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Declinax | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Debrisoquine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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